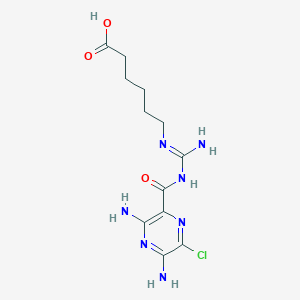
Amiloride caproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amiloride caproate is a synthetic compound that belongs to the class of potassium-sparing diuretics. It is a derivative of amiloride, which is a well-known diuretic medication used to treat hypertension and congestive heart failure. Amiloride caproate has been studied for its potential use in various research applications, including the treatment of cancer, neurological disorders, and kidney diseases.
Mécanisme D'action
Amiloride caproate works by inhibiting the activity of the epithelial sodium channel (ENaC) in the kidneys. This results in a decrease in sodium reabsorption and an increase in potassium excretion. It also inhibits the activity of acid-sensing ion channels (ASICs) in the brain, which are involved in pain perception and neuronal signaling.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of amiloride caproate include a decrease in sodium reabsorption and an increase in potassium excretion in the kidneys. It also inhibits the activity of ASICs in the brain, which can result in a decrease in pain perception and neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using amiloride caproate in lab experiments is its ability to inhibit the activity of ENaC and ASICs. This can be useful in studying the role of these channels in various physiological and pathological processes. One limitation of using amiloride caproate in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of the subjects.
Orientations Futures
There are several future directions for the study of amiloride caproate. One direction is the development of more potent and selective inhibitors of ENaC and ASICs. Another direction is the study of the role of these channels in various diseases and disorders, such as hypertension, cystic fibrosis, and pain. Additionally, the potential use of amiloride caproate as a therapeutic agent for these diseases and disorders should be further investigated.
Conclusion:
Amiloride caproate is a synthetic compound that has been studied for its potential use in various research applications. It works by inhibiting the activity of ENaC and ASICs, which can have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, the potential future directions for the study of amiloride caproate are promising. Further research is needed to fully understand its potential as a therapeutic agent for various diseases and disorders.
Méthodes De Synthèse
Amiloride caproate is synthesized by reacting amiloride hydrochloride with caproic acid in the presence of a base. The reaction results in the formation of amiloride caproate, which is then purified by recrystallization. The chemical formula of amiloride caproate is C17H26ClN7O2.
Applications De Recherche Scientifique
Amiloride caproate has been studied for its potential use in various research applications. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use in the treatment of kidney diseases such as polycystic kidney disease.
Propriétés
Numéro CAS |
101330-34-1 |
|---|---|
Nom du produit |
Amiloride caproate |
Formule moléculaire |
C12H18ClN7O3 |
Poids moléculaire |
343.77 g/mol |
Nom IUPAC |
6-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]hexanoic acid |
InChI |
InChI=1S/C12H18ClN7O3/c13-8-10(15)19-9(14)7(18-8)11(23)20-12(16)17-5-3-1-2-4-6(21)22/h1-5H2,(H,21,22)(H4,14,15,19)(H3,16,17,20,23) |
Clé InChI |
TTZQUGOPFTUCAQ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
SMILES canonique |
C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Autres numéros CAS |
101330-34-1 |
Synonymes |
amiloride caproate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



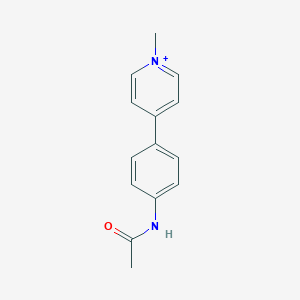

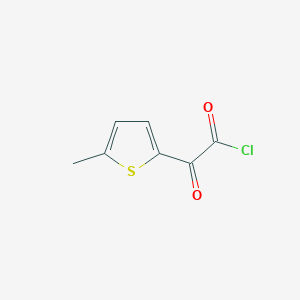
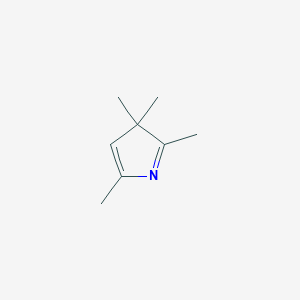
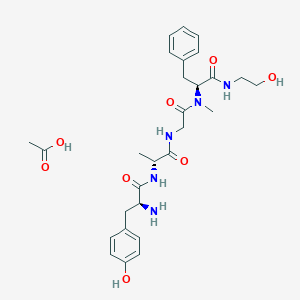
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
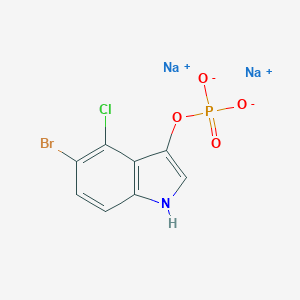
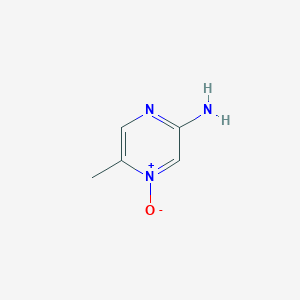
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
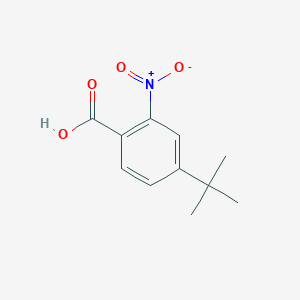
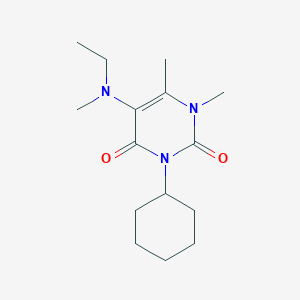
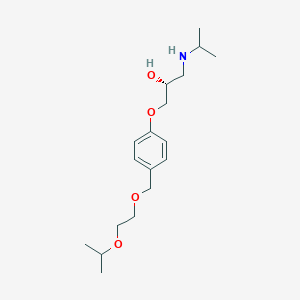
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)